molecular formula C18H35AgO2 B1595623 Silver(1+) stearate CAS No. 3507-99-1

Silver(1+) stearate

Cat. No. B1595623
CAS RN: 3507-99-1
M. Wt: 391.3 g/mol
InChI Key: ORYURPRSXLUCSS-UHFFFAOYSA-M
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Patent
US06358611B1

Procedure details

First, silver stearate was prepared by the known procedure. Thus, commercial sodium stearate was dissolved in pure water under heating at 60° C. Separately, an equivalent of silver nitrate was dissolved in pure water and the solution was added to the above aqueous solution of sodium stearate. The silver stearate precipitating out was recovered with a suction filter and dried in a dryer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Na+].[N+]([O-])([O-])=O.[Ag+:26]>O>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Ag+:26] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The silver stearate precipitating out was recovered with a suction
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dried in a dryer

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Ag+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.